1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone
Description
The compound 1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone (CAS: 339100-38-8) is a structurally complex molecule featuring a pyridinyloxy-phenyl backbone substituted with chlorine and trifluoromethyl groups, coupled with a dimethylazetanone moiety. Its InChIKey (NWXFKLFZJFQYLP-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c1-16(2)9-23(15(16)24)11-3-5-12(6-4-11)25-14-13(18)7-10(8-22-14)17(19,20)21/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBJIWEBPSOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone, also known by its CAS number 321432-45-5, is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations, particularly focusing on antimicrobial activity.
- Molecular Formula : C15H12ClF3N6O
- Molecular Weight : 384.75 g/mol
- Structure : The compound features a trifluoromethyl group and a chloro-substituted pyridine moiety, which are known to influence biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. While specific synthetic routes are not detailed in the search results, similar compounds often utilize methods involving nucleophilic substitution or coupling reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl and chloro substituents. For instance, a related study on fluoro and trifluoromethyl-substituted salicylanilide derivatives demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL .
The specific compound under review has not been extensively tested in published literature; however, its structural similarities to other active compounds suggest potential efficacy against bacterial strains.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1 | 0.25 | MRSA |
| 2 | 64 | MRSA |
| 3 | <1 | Vero cells (cytotoxicity) |
Cytotoxicity
The selectivity index (SI) is crucial for evaluating the safety of antimicrobial agents. Compounds with an SI greater than 10 are considered promising for further development. In tests involving similar compounds, those with MIC values below 1 µg/mL exhibited SIs greater than 10 against Vero cells, indicating low toxicity to host cells while effectively targeting bacteria .
Case Studies and Research Findings
A comparative study evaluated the bactericidal activity of various compounds against MRSA. The results indicated that certain derivatives exhibited concentration-dependent bactericidal effects comparable to standard treatments like vancomycin. The study emphasized the importance of structural modifications in enhancing antimicrobial potency:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Note: Molecular formula inferred from synonyms and structural analogs.
Key Findings
Structural Variations and Bioactivity: The target compound shares the 3-chloro-5-(trifluoromethyl)-pyridinyloxy motif with chlorfluazuron and haloxyfop-methyl, a feature linked to enhanced metabolic stability and target binding in agrochemicals . However, its dimethylazetanone group differentiates it from benzamide (chlorfluazuron) or ester (haloxyfop) derivatives, suggesting distinct modes of action. Fluopyram, though lacking the pyridinyloxy group, incorporates a trifluoromethyl-benzamide structure, highlighting the importance of fluorine in bioavailability and resistance management .
Functional Differences: Chlorfluazuron acts as an insect growth regulator by inhibiting chitin synthesis, while haloxyfop-methyl targets acetyl-CoA carboxylase in grasses . The target compound’s azetanone moiety may influence enzyme inhibition pathways but requires empirical validation. Fluazifop-butyl’s acaricidal activity underscores the role of trifluoromethyl groups in disrupting arthropod nervous systems .
Regulatory and Synthetic Context :
- Compounds like chlorfluazuron and haloxyfop-methyl have established tolerances for foreign use, whereas the target compound’s regulatory status remains undocumented .
- Synthetic routes for analogs often involve pyridinyl ether formation (e.g., nucleophilic substitution) and esterification/amidation steps, as seen in haloxyfop-methyl’s synthesis .
Q & A
Q. What are the standard synthetic routes for 1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves coupling a 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy phenyl intermediate with a 3,3-dimethyl-2-azetanone precursor. A reflux-based approach using polar aprotic solvents (e.g., DMF) and acids (e.g., acetic acid) is common, as seen in analogous heterocyclic syntheses . Purification often employs recrystallization from solvent mixtures (DMF-ethanol) or column chromatography. For example, intermediates with aryloxy groups are isolated via gradient elution (hexane/ethyl acetate) to remove unreacted starting materials .
Q. How is the structural identity of the compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for structurally related pyrazoline and thieno[2,3-b]pyridine derivatives . Complementary techniques include:
- NMR : and NMR to verify substituent positions (e.g., trifluoromethyl and pyridinyloxy groups).
- HRMS : High-resolution mass spectrometry to validate molecular formula.
- FT-IR : Confirmation of lactam (azetanone) carbonyl stretches (~1700 cm) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Mixed solvent systems (e.g., DMF-acetic acid or DMF-ethanol) are effective for recrystallization, balancing solubility and polarity. For example, similar trifluoromethyl-containing compounds achieve high purity (>95%) via slow cooling of saturated DMF-ethanol solutions .
Advanced Research Questions
Q. How can computational modeling guide the optimization of synthesis pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction energetics and transition states. For instance, the activation energy for cyclization to form the azetanone ring can be modeled to identify catalysts or solvents that lower kinetic barriers. Coupled with experimental validation, this approach reduces trial-and-error steps, as shown in maleimide derivative design . Molecular docking may also predict bioactivity by simulating interactions with target proteins (e.g., antimicrobial enzymes) .
Q. What strategies resolve contradictions between spectral data and crystallographic results?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. crystallographic bond lengths) require:
- Dynamic NMR Studies : To probe conformational flexibility in solution.
- Variable-Temperature XRD : To assess thermal motion in the crystal lattice.
- Complementary Spectroscopy : Raman spectroscopy to cross-validate vibrational modes .
Q. How can flow chemistry improve the scalability and yield of this compound’s synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer and safety for exothermic steps (e.g., cyclization). For example, Omura-Sharma-Swern oxidation in flow systems increases yield by 20–30% compared to batch methods . Design of Experiments (DoE) optimizes parameters (residence time, temperature) while minimizing side reactions from unstable intermediates (e.g., diazo compounds) .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains, referencing structurally related trifluoromethyl-pyridine derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s potential as a ATP-binding site competitor .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for trifluoromethyl group stability .
- Data Reproducibility : Replicate crystallographic results across multiple batches to confirm polymorphism absence .
- Safety : Handle chlorinated and trifluoromethyl intermediates in fume hoods due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
